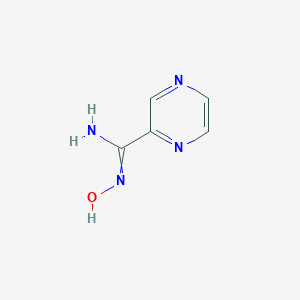

(Z)-N'-hydroxypyrazine-2-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

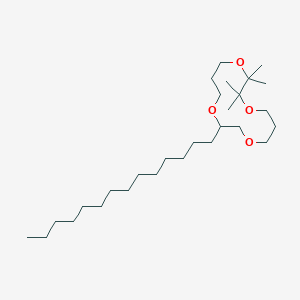

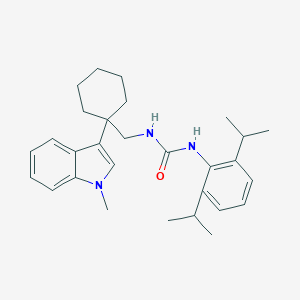

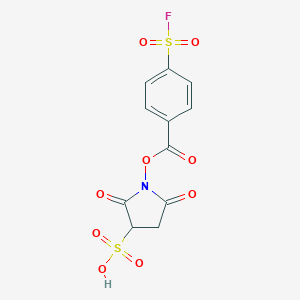

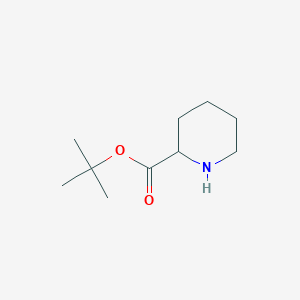

(Z)-N'-Hydroxypyrazine-2-carboximidamide, also known as HPC, is an organic compound that has been used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound with a pyrazine ring, and it is synthesized through a number of different methods. HPC has unique biochemical and physiological effects that make it useful for a variety of research applications, and its advantages and limitations for lab experiments must be considered when using it in research.

Wissenschaftliche Forschungsanwendungen

Bioconversion and Synthesis

- Bioconversion to Antituberculous Agents : A study by Wieser, Heinzmann, & Kiener (1997) details the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, a process relevant for creating antituberculous agents.

- Synthesis of Phenyl(2-hydroxy-3-pyrazyl) Carbinol Derivatives : Venturella, Bianculli, & Sager (1963) developed methods to synthesize derivatives of 2-hydroxypyrazine, indicating the chemical’s utility in complex organic syntheses Venturella, Bianculli, & Sager (1963).

Corrosion Inhibition

- Protection of Mild Steel : Dewangan et al. (2022) demonstrated that N-hydroxypyrazine-2-carboxamide effectively inhibits corrosion on mild steel surfaces in acidic environments Dewangan et al. (2022).

Extraction Research

- Zinc(II) and Copper(II) Extraction : Wojciechowska, Wieszczycka, & Wojciechowska (2017) explored the use of pyridinecarboximidamides, including variants of N'-hydroxypyrazine-2-carboximidamide, as extractants for zinc(II) and copper(II) from acidic chloride solutions Wojciechowska, Wieszczycka, & Wojciechowska (2017), Wojciechowska, Wieszczycka, Aksamitowski, & Wojciechowska (2017).

Environmental Applications

- Chromium(VI) Reduction : Wójcik, Wieszczycka, Aksamitowski, & Zembrzuska (2020) used a related compound, N,N-dihexyl-N′-hydroxypyridine-2-carboximidamide, for the reduction of carcinogenic chromium(VI) in aqueous solutions Wójcik, Wieszczycka, Aksamitowski, & Zembrzuska (2020).

Catalysis

- Copolymerization Catalysis : Walther, Wermann, Lutsche, Günther, Görls, & Anders (2006) synthesized S,N-heterocyclic carboximidamides, including azolyl variants, for complexation with Cu(II) and Zn(II), with Zn(II) complexes used as catalysts for copolymerization of carbon dioxide and epoxides Walther, Wermann, Lutsche, Günther, Görls, & Anders (2006).

Metal Recovery

- Efficient Metals Removal from Waste : Wieszczycka, Filipowiak, Wojciechowska, & Buchwald (2021) investigated the use of N′-(2-ethylhexyloxy)pyridine-4-carboximidamide and its derivatives for the selective extraction of metals like Zn(II) from waste pickling liquor Wieszczycka, Filipowiak, Wojciechowska, & Buchwald (2021).

Herbicide Degradation

- Atrazine Degradation : Jiang, Li, Jiang, Gao, Chen, Wang, Cao, Tao, Wang, & Zhang (2020) detailed the degradation of atrazine, a herbicide, using a composite of zero-valent iron and biochar, highlighting the role of compounds like (Z)-N'-hydroxypyrazine-2-carboximidamide in environmental cleanup Jiang, Li, Jiang, Gao, Chen, Wang, Cao, Tao, Wang, & Zhang (2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of (Z)-N'-hydroxypyrazine-2-carboximidamide involves the reaction of N'-hydroxypyrazine-2-carboximidamide with a suitable reagent to obtain the desired product in high yield and purity.", "Starting Materials": [ "Pyrazine-2-carboxylic acid", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Acetone", "Diethyl ether" ], "Reaction": [ "Step 1: Conversion of pyrazine-2-carboxylic acid to N'-hydroxypyrazine-2-carboximidamide\n- Dissolve pyrazine-2-carboxylic acid in methanol\n- Add hydroxylamine hydrochloride and sodium hydroxide to the solution\n- Heat the mixture at 60°C for 2 hours\n- Cool the mixture and filter the precipitate\n- Wash the precipitate with cold methanol and dry it under vacuum\n- Yield: N'-hydroxypyrazine-2-carboximidamide", "Step 2: Synthesis of (Z)-N'-hydroxypyrazine-2-carboximidamide\n- Dissolve N'-hydroxypyrazine-2-carboximidamide in acetone\n- Add a suitable reagent (e.g. triethylamine) and the desired aldehyde\n- Stir the mixture at room temperature for 24 hours\n- Add diethyl ether to the mixture and filter the precipitate\n- Wash the precipitate with cold diethyl ether and dry it under vacuum\n- Yield: (Z)-N'-hydroxypyrazine-2-carboximidamide" ] } | |

CAS-Nummer |

51285-05-3 |

Molekularformel |

C5H6N4O |

Molekulargewicht |

138.13 g/mol |

IUPAC-Name |

N'-hydroxypyrazine-2-carboximidamide |

InChI |

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9) |

InChI-Schlüssel |

QZHJCRJEMIFNNB-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CN=C(C=N1)/C(=N\O)/N |

SMILES |

C1=CN=C(C=N1)C(=NO)N |

Kanonische SMILES |

C1=CN=C(C=N1)C(=NO)N |

Piktogramme |

Corrosive; Acute Toxic; Irritant |

Synonyme |

N-hydroxy-2-pyrazinecarboximidamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)

![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)